molecular formula C7H16ClNO B2950130 N-ethyloxan-3-amine hydrochloride CAS No. 1909336-99-7

N-ethyloxan-3-amine hydrochloride

Cat. No.: B2950130
CAS No.: 1909336-99-7
M. Wt: 165.66
InChI Key: UISRKDMJBWCYNO-UHFFFAOYSA-N
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Description

N-ethyloxan-3-amine hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a hydrochloride salt form of N-ethyloxan-3-amine, which is an organic compound containing an oxane ring substituted with an ethyl group and an amine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyloxan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of oxan-3-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Oxan-3-amine: is reacted with in the presence of a base such as or .

  • The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of N-ethyloxan-3-amine.
  • The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyloxan-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like and bases such as .

    Oxidation Reactions: Common oxidizing agents include or .

    Reduction Reactions: Reducing agents such as or are often used.

Major Products Formed

    Substitution Reactions: Formation of N-alkylated derivatives.

    Oxidation Reactions: Formation of oxides or other oxidized products.

    Reduction Reactions: Formation of secondary or tertiary amines.

Scientific Research Applications

N-ethyloxan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyloxan-3-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyloxan-3-amine hydrochloride
  • N-propyloxan-3-amine hydrochloride
  • N-butyloxan-3-amine hydrochloride

Uniqueness

N-ethyloxan-3-amine hydrochloride is unique due to its specific ethyl substitution on the oxane ring, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-ethyloxan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-8-7-4-3-5-9-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISRKDMJBWCYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCOC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909336-99-7
Record name N-ethyloxan-3-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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